Home > Products > Screening Compounds P2851 > Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate - 852376-89-7

Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Catalog Number: EVT-2493278
CAS Number: 852376-89-7
Molecular Formula: C16H16N4O3S
Molecular Weight: 344.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523) []

  • Compound Description: SGX523 is a potent and selective inhibitor of the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase, known to be dysregulated in various cancers. While exhibiting desirable preclinical pharmacokinetic properties, SGX523 demonstrated species-dependent toxicity, leading to compromised renal function in patients due to crystal deposits in renal tubules. This toxicity is attributed to its metabolite, 2-quinolinone-SGX523 (M11), formed by aldehyde oxidase (AO)-mediated metabolism. []
  • Relevance: SGX523 shares a core [, , ]triazolo[4,3-b]pyridazine scaffold with Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate. Both compounds feature a thioether linkage at the 6-position of the pyridazine ring. The difference lies in the substituents attached to this thioether moiety. While the target compound possesses a propanoate group, SGX523 has a quinoline ring. []

2. 6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11) []

  • Compound Description: M11 is a major metabolite of SGX523 generated via NADPH-independent metabolism, primarily by aldehyde oxidase (AO) in monkey and human liver cytosol. M11 exhibits significantly lower solubility compared to its parent compound, SGX523. This difference in solubility is implicated in the obstructive nephropathy observed in clinical trials of SGX523. []
  • Relevance: M11 retains the core [, , ]triazolo[4,3-b]pyridazine structure and the thioether linkage at the 6-position, similar to Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate. The structural distinctions arise from the presence of a 2-quinolinone moiety in M11, contrasting with the 4-methoxyphenyl group in the target compound. Furthermore, the quinoline nitrogen in M11 exists as a lactam, a structural feature absent in the target compound. []

3. 7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2) []

  • Compound Description: Compound 2 is another c-MET inhibitor designed to overcome the bioactivation liability observed with compound 1 (7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine), which showed high covalent binding to microsomal proteins due to the metabolic activation of the isothiazole ring. []
  • Relevance: Compound 2 shares the [, , ]triazolo[4,3-b]pyridazine core with Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate. Both compounds contain a methyl group at the 6-position of the pyridazine ring. The key difference lies in the substituent at the 3-position of the triazole ring. While the target compound features a 4-methoxyphenyl group directly attached to the triazole ring, Compound 2 possesses a methylene linker connecting the triazole ring to a 1,5-naphthyridine moiety. This difference highlights the diversity of substitutions possible at the 3-position while potentially maintaining biological activity against c-MET. []

4. 7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1) []

  • Relevance: Similar to compound 2, Compound 1 also shares the [, , ]triazolo[4,3-b]pyridazine core with Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate and contains a methyl group at the 6-position of the pyridazine ring. The major difference lies in the substituent at the 3-position of the triazole ring. While the target compound has a 4-methoxyphenyl group directly attached, Compound 1, like Compound 2, features a methylene linker connecting the triazole to a 1,5-naphthyridine unit. This structural similarity emphasizes the possibility of diverse substitutions at the 3-position while potentially retaining inhibitory activity against c-MET. []

This list highlights the recurring presence of the [, , ]triazolo[4,3-b]pyridazine scaffold in compounds with documented biological activity, particularly as c-MET inhibitors. The diversity in substituents around this core structure underscores the potential for chemical modifications to optimize pharmacological properties and mitigate potential toxicity concerns.

Properties

CAS Number

852376-89-7

Product Name

Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

IUPAC Name

methyl 2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate

Molecular Formula

C16H16N4O3S

Molecular Weight

344.39

InChI

InChI=1S/C16H16N4O3S/c1-10(16(21)23-3)24-14-9-8-13-17-18-15(20(13)19-14)11-4-6-12(22-2)7-5-11/h4-10H,1-3H3

InChI Key

FYTKNJBBFBNXOJ-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.